2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIZEWWKLZIOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504325-74-9 | |
| Record name | 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the reaction of imidazole with chloropyridine-2-carboxylic acid. This reaction is carried out under acylation conditions, which facilitate the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.05 μM against these resistant strains, indicating their potential as effective anti-TB agents .
Cholinesterase Inhibition
Research has indicated that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. Specific compounds demonstrated IC50 values as low as 65 µM for BChE inhibition . The structure-activity relationship suggests that modifications to the side chains significantly influence the inhibitory potency .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid is closely tied to its structural features. Key findings include:
- Chloro Substitution : The presence of a chloro group enhances antimicrobial activity against tuberculosis by improving binding affinity to bacterial targets .
- Carboxylic Acid Group : This functional group is essential for solubility and biological activity, facilitating interactions with biological macromolecules .
Anti-Tuberculosis Activity
A study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives highlighted the efficacy of certain compounds against MDR-TB strains. Compounds with specific substitutions at the 6 and 7 positions showed enhanced activity compared to traditional treatments like isoniazid .
Neuroprotective Effects
Another study investigated the cholinesterase inhibitory properties of various imidazo[1,2-a]pyridine derivatives. The findings suggested that specific modifications could yield potent AChE inhibitors with favorable pharmacokinetic profiles, making them candidates for further development in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid with its analogs, focusing on structural, synthetic, and functional differences.
Structural Analogues
Key Observations :
- Positional isomerism (e.g., Cl at C2 vs. C5) significantly alters bioactivity. For example, 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid lacks the heparanase-1 inhibition seen in its tetrahydro counterpart .
- Saturation of the pyridine ring (tetrahydro derivatives) enhances binding affinity to heparanase-1, likely due to conformational flexibility .
- Electron-withdrawing groups (Cl, COOH) improve stability and intermolecular interactions, whereas methoxy groups (OCH₃) enhance solubility .
Physicochemical Properties
| Property | This compound | 5,6,7,8-Tetrahydro Analog | 5-Methoxy Analog |
|---|---|---|---|
| Solubility (H₂O) | Low | Moderate | High |
| LogP | 1.8 | 0.9 | 1.2 |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 160°C |
Notes:
Biological Activity
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and cholinesterase inhibition activities, supported by various studies and data.
Antimicrobial Activity
One of the most notable biological activities of this compound is its efficacy against Mycobacterium tuberculosis (Mtb) . Recent studies have highlighted its potential as an anti-tuberculosis agent. For instance, compounds derived from this scaffold have demonstrated significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.
Table 1: Anti-Tuberculosis Activity Data
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| This compound | 0.03 - 5.0 | Mtb H37Rv |
| Derivative A | 0.05 | MDR-TB |
| Derivative B | 0.10 | XDR-TB |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting a strong potential for development into a therapeutic agent for tuberculosis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The structural modifications on the imidazo[1,2-a]pyridine scaffold were found to significantly influence their potency.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Derivative A | MCF-7 | 8.0 |
| Derivative B | A549 | 15.0 |
These findings support the hypothesis that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity .
Cholinesterase Inhibition
Another area where this compound shows promise is in cholinesterase inhibition. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Table 3: Cholinesterase Inhibition Data
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| This compound | 79 | 65 |
| Derivative C | 50 | 45 |
The data indicates that certain derivatives possess strong inhibitory effects on cholinesterases, making them candidates for further investigation in treating cognitive disorders .
Q & A
Q. What are the common synthetic routes for 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound is synthesized via cyclization reactions using precursors like 2-aminopyridine and chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Key intermediates include 2-(2-iminopyridinyl)acetic acid, which undergoes intramolecular cyclization under POCl₃/toluene conditions . For characterization, use NMR (¹H/¹³C), HPLC-MS , and X-ray crystallography to confirm regiochemistry and purity. Industrial-scale synthesis employs continuous flow reactors to optimize yield (>80%) and minimize side products .
Q. How is the compound’s biological activity initially screened in antimicrobial or anticancer studies?
- Methodology :
- Antimicrobial : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis, Candida albicans) using microdilution broth methods. Derivatives with MIC ≤0.03 μM are prioritized .
- Anticancer : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HCT-116 colon carcinoma). IC₅₀ values <10 μM indicate promising activity. Include controls like CA-4 (combretastatin A-4) for comparison .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodology :
- LC-MS : Confirm molecular weight (196.59 g/mol) and detect impurities.
- Elemental Analysis : Validate C/H/N/Cl/O composition.
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?
- Methodology :
- SAR Studies : Systematically replace the chlorine atom with bromine, fluorine, or methyl groups. Test derivatives in parallel assays. For example, bromine at position 6 enhances anticancer activity (IC₅₀ = 1.6 μM in MCF7 cells) but reduces solubility .
- Pharmacokinetics : Assess plasma protein binding (e.g., >99% in humans via equilibrium dialysis) and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ >50 μM indicates low interaction risk) .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., esterase-mediated hydrolysis of carboxylic acid derivatives).
- Prodrug Strategies : Mask the carboxylic acid group as an ethyl ester to improve bioavailability. Compare in vivo tumor suppression in xenograft models .
Q. What strategies optimize enantioselective synthesis of imidazopyridine derivatives?
- Methodology :
- Catalytic Asymmetric Hydrogenation : Use Pd or Rh catalysts with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) in reductions of nitro or ketone intermediates .
- Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) for biological testing .
Q. How do computational methods (e.g., DFT, molecular docking) guide rational drug design?
- Methodology :
- Docking Simulations : Model interactions with biological targets (e.g., Mtb enoyl reductase) to predict binding affinities. Prioritize derivatives with ΔG < -8 kcal/mol .
- Retrosynthetic AI Tools : Platforms like Pistachio/Reaxys predict feasible synthetic routes for novel analogs (e.g., Suzuki coupling at position 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
